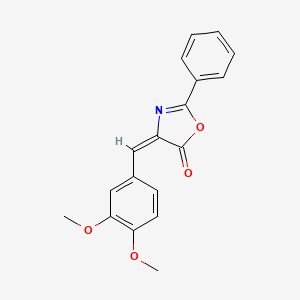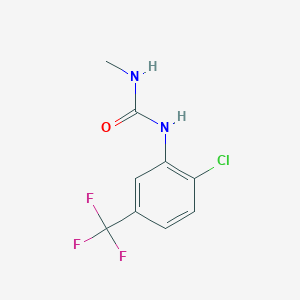
1-(2-Chloro-5-trifluoromethylphenyl)-3-methylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloro-5-trifluoromethylphenyl)-3-methylurea is an organic compound characterized by the presence of a chlorinated and trifluoromethylated phenyl ring attached to a methylurea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-5-trifluoromethylphenyl)-3-methylurea typically involves the reaction of 2-chloro-5-trifluoromethylphenyl isocyanate with methylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane, at low temperatures to ensure the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The process includes steps such as purification through recrystallization or chromatography to achieve high purity levels required for various applications.
化学反応の分析
Types of Reactions
1-(2-Chloro-5-trifluoromethylphenyl)-3-methylurea undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the phenyl ring.
科学的研究の応用
1-(2-Chloro-5-trifluoromethylphenyl)-3-methylurea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 1-(2-Chloro-5-trifluoromethylphenyl)-3-methylurea involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- 2-Chloro-5-trifluoromethylphenyl isocyanate
- 1-(2-Chloro-5-trifluoromethylphenyl)-3-phenylurea
- 2-Chloro-5-trifluoromethylphenyl methylcarbamate
Uniqueness
1-(2-Chloro-5-trifluoromethylphenyl)-3-methylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and trifluoromethyl groups on the phenyl ring enhances its reactivity and potential for diverse applications.
特性
CAS番号 |
4674-72-0 |
|---|---|
分子式 |
C9H8ClF3N2O |
分子量 |
252.62 g/mol |
IUPAC名 |
1-[2-chloro-5-(trifluoromethyl)phenyl]-3-methylurea |
InChI |
InChI=1S/C9H8ClF3N2O/c1-14-8(16)15-7-4-5(9(11,12)13)2-3-6(7)10/h2-4H,1H3,(H2,14,15,16) |
InChIキー |
BOIIXGFYKTYRPY-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


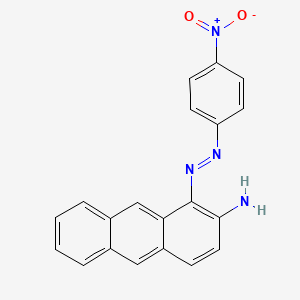

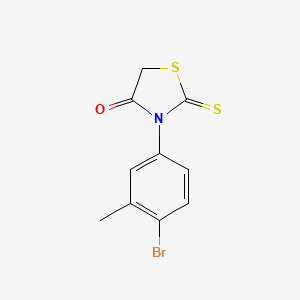
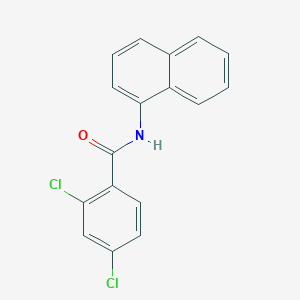
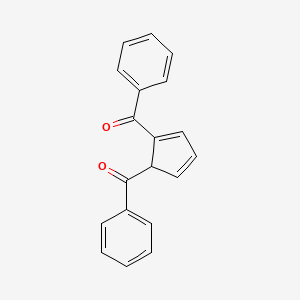
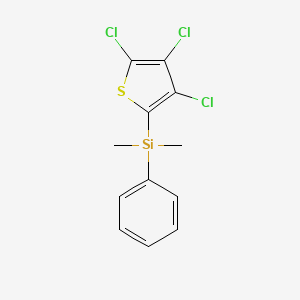


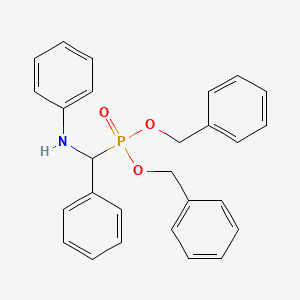
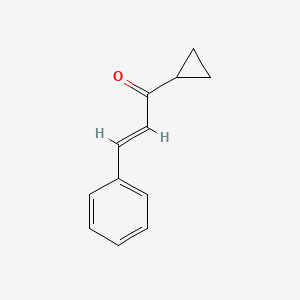
![2-ethyl-N-[4-(propan-2-yl)phenyl]piperidine-1-carboxamide](/img/structure/B11958945.png)
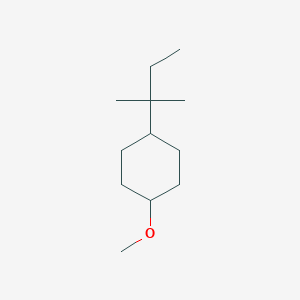
![2'H,5'H-Spiro[fluorene-9,3'-oxolane]-2',5'-dione](/img/structure/B11958951.png)
